N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide
Description
N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety
Properties
IUPAC Name |
N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-2-14(19)18-10-11-5-4-8-17-15(11)20-13-7-3-6-12(16)9-13/h2-9H,1,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHYVJREUGPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 3-fluorophenol with a suitable halogenated pyridine derivative under basic conditions to form the 3-fluorophenoxy-pyridine intermediate.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the amide group reduced to an amine.
Substitution: Substituted derivatives with the fluorine atom replaced by other functional groups.
Scientific Research Applications
N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study cellular processes and pathways by modulating specific molecular targets.
Mechanism of Action
The mechanism of action of N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(3-Chlorophenoxy)pyridin-3-yl]methyl]prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.
N-[[2-(3-Methoxyphenoxy)pyridin-3-yl]methyl]prop-2-enamide: Contains a methoxy group instead of fluorine.
N-[[2-(3-Bromophenoxy)pyridin-3-yl]methyl]prop-2-enamide: Bromine atom replaces the fluorine.
Uniqueness
N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity towards specific molecular targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
